molecular formula C7H3ClF2O B3027270 2-Chloro-3,4-difluorobenzaldehyde CAS No. 1261869-07-1

2-Chloro-3,4-difluorobenzaldehyde

Cat. No.: B3027270
CAS No.: 1261869-07-1
M. Wt: 176.55
InChI Key: XGJVFMUFGOGDCQ-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluorobenzaldehyde ( 1261869-07-1) is a fluorinated aromatic aldehyde with the molecular formula C 7 H 3 ClF 2 O and a molecular weight of 176.55 g/mol . This compound serves as a versatile and high-value building block in organic synthesis, particularly in the research and development of pharmaceuticals and agrochemicals. Its structure, featuring an aldehyde group alongside chlorine and fluorine substituents on the benzaldehyde ring, allows it to undergo various chemical transformations, including oxidation, reduction, and nucleophilic aromatic substitution, making it a critical intermediate for constructing more complex bioactive molecules . The strategic placement of halogen atoms on the aromatic ring confers distinct electronic and steric properties that are instrumental in modulating the biological activity and physicochemical characteristics of final target compounds . As a key synthetic intermediate, this compound is featured in numerous patent applications, underscoring its significant value in industrial and academic research . Handling and Safety: This compound requires careful handling. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. The product is sensitive to air and should be stored under an inert atmosphere at 2-8°C . Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,4-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJVFMUFGOGDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735244
Record name 2-Chloro-3,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261869-07-1
Record name 2-Chloro-3,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 2 Chloro 3,4 Difluorobenzaldehyde and Analogues

De Novo Synthesis Approaches

De novo synthesis provides a direct route to the target molecule from basic starting materials. These methods are often versatile and can be adapted to produce a range of analogues.

Electrophilic Formylation Reactions on Substituted Benzene (B151609) Systems

Electrophilic formylation introduces a formyl group (-CHO) onto an aromatic ring. The Vilsmeier-Haack and Gattermann-Koch reactions are prominent examples of this type of transformation.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic compounds. jk-sci.comorganic-chemistry.orgcambridge.orgambeed.comwikipedia.org The reaction proceeds through the formation of an electrophilic iminium salt, which is then attacked by the aromatic ring. jk-sci.comwikipedia.org Subsequent hydrolysis yields the desired aldehyde. jk-sci.comwikipedia.org The reactivity of the aromatic substrate and the reaction temperature, which can range from below 0°C to 80°C, are critical parameters. jk-sci.com

The Gattermann-Koch reaction employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like cuprous chloride, to introduce a formyl group. wikipedia.orgslideshare.netvedantu.combyjus.com This method is generally suitable for alkylbenzenes but not for phenol (B47542) or phenol ether substrates. wikipedia.orgbyjus.com The reaction involves the formation of a formyl cation, which acts as the electrophile. vedantu.combyjus.com

A related method, the Gattermann reaction , uses hydrogen cyanide and hydrogen chloride with a Lewis acid. wikipedia.orgthermofisher.com A significant modification by Adams allows for the in situ generation of hydrogen cyanide from zinc cyanide, making the procedure safer. thermofisher.com

These electrophilic formylation reactions are powerful tools for the synthesis of aromatic aldehydes. The choice of a specific method depends on the nature of the starting substituted benzene and the desired product.

Nucleophilic Aromatic Substitution (SNAr) Routes to Halo-difluorobenzaldehydes

Nucleophilic aromatic substitution (SNAr) offers a pathway to synthesize halo-difluorobenzaldehydes by displacing a leaving group on an aromatic ring with a nucleophile. nih.govnih.govyoutube.comnih.govnih.govwuxiapptec.comchadsprep.comyoutube.com This reaction is particularly effective when the aromatic ring is electron-deficient, a condition often met by the presence of electron-withdrawing groups. youtube.com

The mechanism typically involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the substituted product. youtube.com The nature of the leaving group, the nucleophile, and the solvent can all influence the reaction's outcome. For instance, in the synthesis of N-arylated indoles and carbazoles, SNAr reactions of chloroarenes or fluoroarenes with indoles and carbazole (B46965) have been successfully carried out using a base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.gov

The regioselectivity of SNAr reactions on polysubstituted rings, such as dichloropyrimidines, can be sensitive to the electronic effects of the substituents. wuxiapptec.com For example, the presence of an electron-donating group can direct the substitution to a different position than would be expected based on steric hindrance alone. wuxiapptec.com Computational studies can be employed to predict the site selectivity of these reactions by analyzing the arene's electronic properties. nih.gov

Functional Group Interconversions and Derivatization from Precursors

This approach involves modifying existing molecules that already contain the necessary core structure. These methods can be highly efficient, especially when the precursors are readily available.

Oxidation Pathways from Substituted Toluenes

The oxidation of substituted toluenes presents a direct route to the corresponding benzaldehydes. For instance, 2-chloro-3,4-difluorotoluene (B15526877) can be oxidized to 2-chloro-3,4-difluorobenzaldehyde. Various oxidizing agents can be employed for this transformation.

One common method involves the use of chromium-based reagents, although these are often avoided due to their toxicity. Milder and more selective methods are generally preferred. For example, the oxidation of dichlorophenols has been investigated using Fe(III)-homogeneous photocatalysis. nih.gov While not a direct analogue, this demonstrates the use of advanced oxidation processes for halogenated aromatics. The specific conditions for the oxidation of 2-chloro-3,4-difluorotoluene to the corresponding aldehyde would require careful optimization to maximize yield and minimize side reactions.

Grignard Reagent-Mediated Formylation of Halo-difluorobenzenes

Grignard reagents, with the general formula RMgX, are potent nucleophiles and are widely used in the formation of carbon-carbon bonds. numberanalytics.commasterorganicchemistry.comchem-station.comlibretexts.orgleah4sci.com They can be used to introduce a formyl group onto a halo-difluorobenzene ring through reaction with a formylating agent like N,N-dimethylformamide (DMF). numberanalytics.comresearchgate.netbrainly.com

The reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF. brainly.com Subsequent hydrolysis of the intermediate yields the aldehyde. The preparation of the Grignard reagent itself is a critical step, typically involving the reaction of an aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comlibretexts.org

The formation of Grignard reagents can be optimized through several strategies. numberanalytics.comnumberanalytics.com The choice of solvent is crucial; THF is a popular choice due to its higher boiling point compared to diethyl ether. numberanalytics.com Temperature control is also critical, as higher temperatures can lead to undesirable side reactions. numberanalytics.com The use of a slight excess of the Grignard reagent can help ensure the complete conversion of the substrate. numberanalytics.com

Regioselectivity Control in Formylation

The synthesis of this compound from its logical precursor, 1-chloro-2,3-difluorobenzene (B1304198), presents a significant challenge in regiochemical control. The introduction of the formyl group (–CHO) must be directed specifically to the carbon atom positioned between the chlorine and fluorine substituents (C-6 of the starting material) to yield the desired product. The regiochemical outcome of formylation is dictated by the electronic and steric influences of the halogen substituents already present on the aromatic ring.

A primary strategy for achieving regioselective functionalization of aromatic compounds is Directed ortho-Metalation (DoM), typically involving lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF). In the case of 1-chloro-2,3-difluorobenzene, there are two potential sites for deprotonation: C-4 (ortho to the C-3 fluorine) and C-6 (ortho to the chlorine). The inherent acidity of the ring protons and the coordinating ability of the halogen atoms with the lithium reagent determine the site of metalation. Research by Schlosser and colleagues on the ortho-lithiation of chloro- and bromo-substituted fluoroarenes has shown that deprotonation with superbase reagents (e.g., butyllithium (B86547) activated by potassium tert-butoxide) preferentially occurs at a position adjacent to a fluorine atom. epfl.ch This intrinsic reactivity would favor lithiation at the C-4 position of 1-chloro-2,3-difluorobenzene, leading to the formation of the undesired isomer, 4-chloro-2,3-difluorobenzaldehyde, upon formylation.

Overcoming this inherent preference requires carefully tailored synthetic conditions. The choice of the lithiating agent, solvent, and temperature can influence the kinetic versus thermodynamic control of the deprotonation step. For instance, the use of bulky lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can sometimes favor the more sterically accessible position. uwindsor.ca

Alternative formylation methods, such as the Gattermann-Koch reaction (using CO/HCl and a Lewis acid catalyst) or the Vilsmeier-Haack reaction (using POCl₃/DMF), rely on electrophilic aromatic substitution. vedantu.comncert.nic.in In these cases, the regioselectivity is governed by the combined directing effects of the substituents. Both chlorine and fluorine are deactivating but ortho, para-directing. The complex interplay of their inductive and resonance effects makes it difficult to achieve high selectivity for a single isomer, often resulting in product mixtures that necessitate challenging purification steps.

Table 1: Comparison of Formylation Strategies for 1-chloro-2,3-difluorobenzene

Method Reagents Probable Major Isomer(s) Basis for Regioselectivity Reference
Directed ortho-Metalation (DoM) n-BuLi/KOtBu, then DMF 4-chloro-2,3-difluorobenzaldehyde Preferential deprotonation ortho to fluorine. epfl.ch
Directed ortho-Metalation (DoM) LDA or LiTMP, then DMF Potentially this compound Kinetic deprotonation at sterically accessible C-6, ortho to chlorine. uwindsor.ca
Gattermann-Koch Reaction CO, HCl, AlCl₃/CuCl Mixture of isomers Electrophilic Aromatic Substitution; combined o,p-directing effects of Cl and F. vedantu.comquora.comgoogle.com
Vilsmeier-Haack Reaction POCl₃, DMF Mixture of isomers Electrophilic Aromatic Substitution; combined o,p-directing effects of Cl and F.

Advanced Synthetic Protocols

Beyond the initial formylation, advanced synthetic methods are employed to construct more elaborate molecules based on the benzaldehyde (B42025) scaffold. These protocols include innovative catalytic C-C bond formations and sophisticated approaches for controlling stereochemistry in the synthesis of chiral analogues.

Catalytic Approaches in C-C Bond Formation for Benzaldehyde Scaffolds

Modern organic synthesis increasingly relies on catalytic methods to forge carbon-carbon bonds efficiently and with high selectivity. These approaches are pivotal for elaborating the basic this compound structure into more complex analogues.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for this purpose. One innovative one-pot, two-step procedure involves the initial reduction of a Weinreb amide to form a stable aluminum hemiaminal intermediate. rug.nlacs.org This intermediate acts as a protected aldehyde, rendering it stable to strongly nucleophilic organometallic reagents. In a subsequent step, a palladium catalyst facilitates the cross-coupling of this intermediate with an organolithium reagent, forming a new C-C bond and liberating the aldehyde upon workup. rug.nlacs.org This method allows for the introduction of a wide variety of alkyl and aryl substituents.

Another advanced strategy is the direct C-H activation and functionalization of the benzaldehyde scaffold. For example, iridium(III) catalysts have been successfully used for the ortho-C-H alkylation of aromatic aldehydes. researchgate.net This method uses alkyl boron reagents as the coupling partners and allows for the direct installation of alkyl groups adjacent to the formyl group, a transformation that is challenging to achieve through classical methods.

Biocatalysis offers a green and highly selective alternative for C-C bond formation. Enzymes such as thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes can catalyze the formation of α-hydroxy ketones through the umpolung (polarity reversal) of an aldehyde donor, which then attacks an aldehyde acceptor. acs.org Aldolases are another class of enzymes that catalyze the stereoselective aldol (B89426) addition of a donor to an aldehyde acceptor, creating two new chiral centers simultaneously. acs.org These biocatalytic methods are valuable for producing functionalized, often enantiopure, benzaldehyde derivatives under mild conditions.

Table 2: Overview of Catalytic C-C Bond Formation Strategies for Benzaldehyde Scaffolds

Catalytic Strategy Catalyst Type Key Transformation Advantages Reference
Reduction/Cross-Coupling Palladium Forms C-C bond using a latent aldehyde intermediate. One-pot procedure, tolerates strong nucleophiles. rug.nlacs.org
C-H Alkylation Iridium(III) Direct ortho-alkylation of the aldehyde. High atom economy, novel bond formation. researchgate.net
Biocatalytic Acyloin Condensation ThDP-dependent enzymes Forms α-hydroxy ketones from two aldehyde molecules. High stereoselectivity, green reaction conditions. acs.org
Biocatalytic Aldol Addition Aldolases Forms β-hydroxy aldehydes/ketones. Creates two stereocenters, high enantioselectivity. acs.org

Stereoselective and Enantioselective Synthesis Considerations

While this compound is an achiral molecule, it serves as a crucial starting material for the synthesis of chiral analogues that may possess valuable biological or material properties. The development of stereoselective and enantioselective reactions involving substituted benzaldehydes is therefore a field of active research.

One area of focus is the synthesis of molecules with axial chirality. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the atropoenantioselective synthesis of axially chiral biaryl aldehydes. nih.gov In these reactions, a prochiral dialdehyde (B1249045) can undergo a desymmetrization reaction, affording an axially chiral monoaldehyde with excellent optical purity. nih.gov

More commonly, the aldehyde group itself is a target for enantioselective nucleophilic additions to create chiral secondary alcohols. A variety of catalytic systems have been developed for this purpose.

Chiral Oxazaborolidinium Ions (COBI) have been shown to effectively catalyze the highly enantioselective allylation of aldehydes with allyltrimethylsilane, producing chiral homoallylic alcohols in high yields and excellent enantiomeric excess (ee). acs.org

Titanium-Diol Complexes facilitate the catalytic enantioselective addition of organozirconium reagents to aromatic aldehydes. mdpi.com A key advantage of this methodology is that the nucleophilic organozirconium species are generated in situ from alkenes, avoiding the need to prepare and handle highly reactive organometallic reagents. mdpi.com

Chiral Salan-Molybdenum(IV) Complexes have been employed as catalysts for the enantioselective pinacol (B44631) coupling of aromatic aldehydes. acs.org This reaction joins two aldehyde molecules to form a 1,2-diol, generating two adjacent stereocenters with high diastereoselectivity and enantioselectivity.

The electronic properties of substituents on the benzaldehyde ring can significantly impact the stereochemical outcome of these reactions. For example, in some enantioselective allylations, increasing the size of a halogen substituent at the ortho position can lead to a decrease in stereoselectivity. lookchem.com Similarly, in the molybdenum-catalyzed pinacol coupling, benzaldehydes bearing strong electron-withdrawing groups tend to yield products with lower enantioselectivity compared to those with electron-donating or weakly withdrawing groups. acs.org

Table 3: Examples of Enantioselective Reactions for Benzaldehyde Analogues

Reaction Type Catalyst System Product Type Typical ee (%) Reference
Desymmetrization N-Heterocyclic Carbene (NHC) Axially Chiral Aryl Aldehyde Good to Excellent nih.gov
Allylation Chiral Oxazaborolidinium Ion (COBI) Chiral Homoallylic Alcohol Up to 99% acs.org
Alkylation Ti(OiPr)₄ / Chiral Diol Chiral Secondary Alcohol 76–91% mdpi.com
Pinacol Coupling Chiral Salan-Mo(IV) Complex Chiral 1,2-Diol Up to 95% acs.org

Reactivity Profiles and Advanced Chemical Transformations of 2 Chloro 3,4 Difluorobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. This reactivity is central to numerous synthetic transformations, including condensation, reduction, and oxidation reactions.

Nucleophilic Additions and Condensation Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. This is often followed by a dehydration step, leading to condensation products.

The Knoevenagel condensation is a key reaction where an aldehyde reacts with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. nih.gov 2-Chloro-3,4-difluorobenzaldehyde readily undergoes this reaction to form substituted alkenes. The reaction proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound, to the aldehyde's carbonyl carbon, followed by dehydration. nih.govnih.gov

Common active methylene compounds used in this reaction include malononitrile (B47326) and ethyl cyanoacetate. nih.govresearchgate.net The use of catalysts like piperidine (B6355638) or various basic ionic liquids can facilitate this transformation under mild conditions. researchgate.net

Table 1: Knoevenagel Condensation of this compound

Active Methylene CompoundReagent/CatalystProduct
MalononitrilePiperidine/Ethanol2-(2-Chloro-3,4-difluorobenzylidene)malononitrile
Ethyl CyanoacetatePiperidine/EthanolEthyl 2-cyano-3-(2-chloro-3,4-difluorophenyl)acrylate

Aldehydes react with primary amines to form imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. nih.govuni.lu Similarly, the reaction with hydroxylamine (B1172632) produces oximes. researchgate.netmdpi.com These reactions are typically catalyzed by an acid and involve the formation of a hemiaminal intermediate which then dehydrates. mdpi.com

The formation of imines from this compound with various primary amines provides a route to a diverse range of substituted compounds. uni.lu Oxime formation is also a straightforward conversion, often achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base or in a suitable solvent system like aqueous mineral water. researchgate.netmdpi.comsigmaaldrich.com

Table 2: Imine and Oxime Formation from this compound

ReagentProduct TypeProduct Name
Aniline (B41778)Imine (Schiff Base)N-(2-Chloro-3,4-difluorobenzylidene)aniline
Hydroxylamine HydrochlorideOximeThis compound oxime

Reduction and Oxidation Reactions of the Formyl Group

The formyl group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid without affecting the aromatic halogens, using appropriate reagents.

The reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol, (2-Chloro-3,4-difluorophenyl)methanol, is commonly achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a highly effective and selective reagent for this purpose, converting the aldehyde to a primary alcohol. masterorganicchemistry.comrsc.org

Conversely, the oxidation of the aldehyde to 2-Chloro-3,4-difluorobenzoic acid requires a strong oxidizing agent. Potassium permanganate (B83412) (KMnO₄) is a powerful and common reagent for oxidizing aldehydes to carboxylic acids. libretexts.org The reaction is typically carried out under basic or neutral conditions, followed by acidification.

Table 3: Reduction and Oxidation of the Formyl Group

Reaction TypeReagentProduct
ReductionSodium Borohydride (NaBH₄)(2-Chloro-3,4-difluorophenyl)methanol
OxidationPotassium Permanganate (KMnO₄)2-Chloro-3,4-difluorobenzoic acid

Reactivity of the Halo-Fluorinated Aromatic Ring

The benzene (B151609) ring of this compound is substituted with three halogen atoms and an electron-withdrawing aldehyde group. This substitution pattern makes the ring electron-deficient and activates it towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution Reactions on the Benzene Core

In nucleophilic aromatic substitution (SₙAr) reactions, a nucleophile attacks the electron-poor aromatic ring, displacing one of the leaving groups (in this case, a halide ion). google.combohrium.com The presence of the strongly electron-withdrawing aldehyde group, particularly at the ortho and para positions relative to the halogens, facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). bohrium.com

In this compound, the fluorine atoms are generally more susceptible to displacement than the chlorine atom in SₙAr reactions, a common trend in polyhalogenated aromatic compounds. google.com The reaction with nucleophiles such as amines (e.g., piperidine) or alkoxides (e.g., sodium methoxide) can lead to the selective substitution of one of the fluorine atoms, typically the one at the 4-position due to the para-activating effect of the aldehyde group. researchgate.netambeed.comdoubtnut.com

Table 4: Potential Nucleophilic Aromatic Substitution Products

NucleophilePotential Product(s)
Piperidine2-Chloro-3-fluoro-4-(piperidin-1-yl)benzaldehyde
Sodium Methoxide (NaOCH₃)2-Chloro-3-fluoro-4-methoxybenzaldehyde

Compound Index

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated and aldehydic nature of this compound makes it a suitable substrate for such transformations, particularly the Suzuki-Miyaura and Heck reactions.

The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org In the context of this compound, the carbon-chlorine bond can be selectively activated by a palladium catalyst to couple with a variety of boronic acids or their derivatives. wikipedia.orgorganic-chemistry.org The reaction mechanism typically involves the oxidative addition of the aryl chloride to a palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgharvard.edu The presence of both chloro and fluoro substituents on the aromatic ring can influence the reactivity, with the C-Cl bond being more susceptible to oxidative addition than the C-F bonds. The general applicability of Suzuki reactions to aryl halides suggests that this compound can be successfully coupled with various aryl and heteroaryl boronic acids to generate a diverse array of biaryl compounds. For instance, studies on structurally similar compounds, such as the coupling of 2,5-dibromo-3-hexylthiophene (B54134) with 3-chloro-4-fluorophenylboronic acid, have demonstrated the feasibility of such reactions. nih.gov

The Heck reaction , another pivotal palladium-catalyzed transformation, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org In this reaction, this compound can serve as the aryl halide component, reacting with various alkenes in the presence of a palladium catalyst and a base. libretexts.org The aldehyde group is generally stable under these conditions. The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. This provides a direct route to substituted stilbenes and other vinyl-aromatic compounds.

Reaction Type Coupling Partner Potential Product Key Features
Suzuki-Miyaura CouplingArylboronic acidBiaryl aldehydeForms C-C bonds, tolerant of various functional groups. wikipedia.orgnih.gov
Heck ReactionAlkeneSubstituted stilbeneForms C-C bonds, highly regioselective. libretexts.org

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.orgharvard.edu In this compound, the aldehyde group, after in-situ protection, and the halogen substituents can all influence the regioselectivity of lithiation.

The aldehyde group can be transiently converted into a more potent DMG, such as an α-amino alkoxide, by reaction with a lithium amide. harvard.edu This directs the lithiation to the C5 position, which is ortho to the aldehyde. However, the inherent directing ability of the fluorine and chlorine atoms must also be considered. Halogens, particularly fluorine, are known to be moderate ortho-directing groups. organic-chemistry.org In a competitive scenario, the relative directing power of the substituents determines the site of metalation. The order of directing ability is generally considered to be OCONEt₂ > OMe > F > Cl. nih.gov Given the substitution pattern of this compound, lithiation could potentially occur at the C5 position (ortho to the aldehyde and the C3-fluorine) or the C6 position (ortho to the C-Cl bond). The precise outcome would depend on the specific reaction conditions, including the choice of lithium base and solvent. Studies on the lithiation of other haloarenes have shown that deprotonation often occurs adjacent to a fluorine atom. epfl.ch This suggests a higher likelihood of lithiation at the C5 position of this compound.

Potential Lithiation Site Directing Group(s) Rationale
C5Aldehyde (protected), C3-FluorineStrong directing effect of the protected aldehyde and the moderate directing effect of fluorine. organic-chemistry.orgharvard.edunih.gov
C6C2-ChlorineModerate directing effect of chlorine. organic-chemistry.org

Formation of Complex Molecular Architectures

The reactivity of this compound extends to the synthesis of complex molecular frameworks, including heterocyclic systems, through various strategic reactions.

Cyclization Reactions and Heterocyclic Ring Formation

The aldehyde functionality of this compound is a key handle for the construction of a wide range of heterocyclic rings through condensation and cyclization reactions. For instance, it can react with binucleophiles to form fused ring systems.

Quinoline Synthesis: A common route to quinolines involves the reaction of an aniline derivative with a β-dicarbonyl compound or its equivalent. nih.gov In a related transformation, 2-chloroquinoline-3-carbaldehydes, which can be synthesized from acetanilides, are versatile precursors for a variety of fused heterocycles. chemijournal.comrsc.org The aldehyde group of this compound can undergo condensation with anilines bearing an activated methylene group, followed by cyclization to yield substituted quinolines.

Benzodiazepine (B76468) Synthesis: The synthesis of 1,4-benzodiazepine-2,5-diones has been achieved through a multi-step sequence starting from nitro-substituted benzoic acids. researchgate.net A plausible route to benzodiazepine derivatives from this compound could involve its conversion to an amino- or nitro-substituted intermediate, followed by reaction with an amino acid derivative and subsequent cyclization.

Other Heterocycles: The aldehyde group can also react with hydrazines to form hydrazones, which can then be cyclized to form various five-membered heterocycles like oxadiazoles (B1248032) or thiazolidinones. nih.gov For example, condensation with phenylhydrazine (B124118) followed by reaction with thioglycolic acid can yield thiazolidinone derivatives. nih.gov

Target Heterocycle Reaction Partner Key Transformation
QuinolinesSubstituted anilinesCondensation and cyclization. nih.govchemijournal.com
BenzodiazepinesAmino acid derivativesMulti-step synthesis involving condensation and cyclization. researchgate.net
ThiazolidinonesPhenylhydrazine, thioglycolic acidFormation of hydrazone followed by cyclization. nih.gov
OxadiazolesHydrazine hydrate, carbon disulfideFormation of hydrazide followed by cyclization. nih.gov

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer efficient pathways to complex molecules in a single pot, minimizing waste and synthetic steps. The functional groups of this compound make it a suitable candidate for such transformations.

Cascade Reactions: A cascade reaction involves a series of intramolecular transformations initiated by a single event. The aldehyde group of this compound can participate in cascade sequences, for instance, by reacting with a nucleophile to generate an intermediate that undergoes subsequent cyclization and rearrangement steps.

Multicomponent Reactions: MCRs involve the reaction of three or more starting materials in a one-pot process to form a product that contains the essential parts of all the reactants. The Ugi four-component condensation is a classic example of an MCR that can be utilized to generate diverse molecular scaffolds. researchgate.net While direct examples involving this compound are not prevalent, its aldehyde functionality makes it a potential component in Ugi-type reactions, where an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. Such reactions could be employed to synthesize complex peptide-like structures incorporating the 2-chloro-3,4-difluorophenyl moiety. Furthermore, multicomponent reactions have been used to synthesize spirotetrahydrocarbazoles from aromatic aldehydes, indoles, and dienophiles, highlighting the potential of this compound in similar complex constructions. nih.gov

Applications in Complex Organic Synthesis and Drug Discovery

2-Chloro-3,4-difluorobenzaldehyde as a Key Building Block

The strategic placement of two fluorine atoms and a chlorine atom on the benzaldehyde (B42025) scaffold makes this compound a pivotal intermediate in the construction of more complex molecules. myskinrecipes.com Its aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This versatility allows for its incorporation into diverse molecular frameworks.

Precursor to Pharmaceutical Intermediates

In the pharmaceutical industry, the synthesis of novel molecular entities with enhanced biological activity is paramount. Halogenated organic compounds, particularly those containing fluorine, are of significant interest. Fluorination can dramatically improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. nih.gov this compound serves as a precursor in the generation of active pharmaceutical ingredients (APIs), with potential applications in developing compounds with antibacterial, antifungal, or anti-inflammatory properties. myskinrecipes.com

Synthesis of Analogues for Medicinal Chemistry Programs

Medicinal chemistry programs often involve the systematic modification of a lead compound to optimize its pharmacological profile. This compound is an ideal starting point for creating analogues of existing therapeutic agents. By modifying the aldehyde group or using the halogen atoms as sites for further reactions, chemists can generate a library of related compounds for structure-activity relationship (SAR) studies. nih.gov

For instance, related structures like 3,4-difluorobenzaldehyde (B20872) are crucial in synthesizing prominent drugs. A notable example is its use as a key intermediate in the preparation of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. google.com The synthesis involves reacting 3,4-difluorobenzaldehyde with malonic acid to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid, which then undergoes several steps to build the final complex molecule. google.com This highlights the role such substituted benzaldehydes play in constructing complex, biologically active molecules. Similarly, this compound provides a distinct scaffold for creating new analogues to explore and identify more potent and effective drug candidates.

Role in the Development of Specific Therapeutic Agents

The development of specific therapeutic agents often relies on building blocks that can introduce desired structural motifs. While specific FDA-approved drugs originating directly from this compound are not extensively documented in publicly available literature, its structural components are found in molecules investigated for various therapeutic areas. Research into chloro-containing compounds has yielded potent anticancer agents. nih.gov Furthermore, patent literature indicates that tricyclic compounds derived from related halogenated benzaldehydes are investigated for their potential in treating disorders of the nervous system, such as Alzheimer's, Parkinson's, and cardiovascular diseases. google.com The unique electronic nature of the 2-chloro-3,4-difluoro substitution pattern makes it a valuable component for designing novel agents in these and other therapeutic fields.

Intermediate in Agrochemical Synthesis

The agrochemical industry continually seeks new and effective herbicides, insecticides, and fungicides. Fluorinated compounds represent a significant and growing class of agrochemicals. researchgate.net this compound is employed in agrochemical research for the creation of novel pesticides. myskinrecipes.com The introduction of fluorine atoms into a pesticide's molecular structure can enhance its efficacy and stability. Fluorobenzaldehydes, as a class, are recognized as important intermediates for producing fluorine-containing agricultural chemicals. google.com

Scaffold for Material Science Applications

Beyond life sciences, this compound serves as a scaffold in material science. Its structure is valuable for designing specialized polymers or coatings. myskinrecipes.com The presence of halogens can influence the physical properties of polymers, such as thermal stability, flame retardancy, and refractive index. The aldehyde group allows for polymerization reactions, enabling the creation of novel materials with tailored characteristics for advanced applications.

Synthesis of Biologically Active Fluorinated Compounds

The synthesis of biologically active compounds containing fluorine is a major focus in modern organic chemistry. nih.gov Fluorinated heterocycles, in particular, are attractive scaffolds in both pharmaceutical and agrochemical design. researchgate.net this compound is a key starting material for accessing this chemical space. It can be used to synthesize a variety of fluorinated molecules, including derivatives of key biologically active compounds. nih.gov The reactivity of the aldehyde and the potential for nucleophilic substitution of the fluorine atoms allow chemists to construct complex fluorinated products that may exhibit enhanced biological properties compared to their non-fluorinated counterparts.

Spectroscopic and Computational Characterization Methodologies in 2 Chloro 3,4 Difluorobenzaldehyde Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 2-Chloro-3,4-difluorobenzaldehyde. Each technique offers unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the substitution pattern on the aromatic ring.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the aldehydic proton (CHO) typically appears as a singlet at a distinct downfield chemical shift. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield resonance. The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached chlorine and fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. It provides direct evidence for the presence and chemical environment of the fluorine atoms on the benzene (B151609) ring. The coupling between the fluorine atoms and with adjacent protons offers valuable data for confirming the substitution pattern.

Table 1: Representative NMR Data for Halogenated Benzaldehydes Note: Data for closely related compounds are provided for illustrative purposes, as comprehensive public data for the specific target compound is limited.

CompoundNucleusSolventChemical Shift (δ) in ppm
3-Chlorobenzaldehyde¹HCDCl₃9.97 (s, 1H), 7.86-7.48 (m, 4H)
4-Fluorobenzaldehyde¹HCDCl₃9.97 (s, 1H), 7.98–7.85 (m, 2H), 7.26–7.16 (m, 2H) rsc.org
4-Fluorobenzaldehyde¹³CCDCl₃190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) rsc.org
4-Fluorobenzaldehyde¹⁹FCDCl₃-102.4 rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific functional groups and bond vibrations. For this compound, key vibrational bands include:

A strong C=O stretching band for the aldehyde group, typically appearing in the region of 1700-1720 cm⁻¹.

C-H stretching vibrations for the aromatic and aldehydic protons.

C-F and C-Cl stretching vibrations at lower frequencies.

Aromatic C=C ring stretching vibrations.

Matrix-isolation infrared spectroscopy studies on related difluorobenzaldehydes have been used to investigate the coexistence of different conformational isomers (syn and anti) in an argon matrix. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present, with an intensity about one-third that of the molecular ion peak. chemguide.co.uk

The fragmentation pattern provides structural clues. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29, loss of CHO). libretexts.org The presence of the chlorine atom will also be evident in the isotopic patterns of the fragment ions. chemguide.co.ukyoutube.com

Table 2: Predicted m/z for Adducts of this compound

AdductPredicted m/z
[M+H]⁺176.99133
[M+Na]⁺198.97327
[M-H]⁻174.97677
[M]⁺175.98350
[M]⁻175.98460

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure Determination

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy provides highly precise information about the geometry and conformational landscape of molecules in the gas phase, free from intermolecular interactions.

Broadband Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a state-of-the-art technique in rotational spectroscopy. It allows for the rapid acquisition of a broad spectral range, enabling the detection of multiple conformers and their isotopologues in a single experiment.

For molecules like this compound, the primary conformational question revolves around the orientation of the aldehyde group relative to the substituted benzene ring. Research on similar molecules, such as 2,3-, 2,4-, and 2,5-difluorobenzaldehyde (B1295323), has successfully utilized CP-FTMW spectroscopy to identify and characterize different conformers. acs.org These studies typically identify an anti-conformer, where the aldehydic oxygen is positioned away from the adjacent ring substituent, and a higher-energy syn-conformer. acs.org The precise rotational constants derived from the spectra allow for an accurate determination of the molecular geometry in the gas phase. acs.org Although a specific study on this compound is not cited, the methodology is directly applicable and would be expected to reveal the conformational preferences dictated by the interplay of steric and electrostatic interactions between the chloro, fluoro, and aldehyde groups.

Analysis of Syn- and Anti-Conformers

The presence of the aldehyde group (–CHO) attached to the benzene ring in this compound gives rise to rotational isomerism. This results in the existence of two distinct planar conformers: the syn-conformer and the anti-conformer. These conformers are defined by the orientation of the carbonyl bond relative to the adjacent C-Cl bond. In the syn-conformer, the oxygen atom of the aldehyde group is positioned on the same side as the chlorine atom, while in the anti-conformer, it is on the opposite side.

The characterization and differentiation of these conformers are often achieved through high-resolution spectroscopic techniques, such as matrix-isolation infrared spectroscopy and chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. acs.org For similar difluorobenzaldehyde isomers, CP-FTMW spectroscopy has been successfully used to observe the coexistence of both syn- and anti-conformers in the gas phase. acs.org

Studies on related molecules like 2,3-, 2,4-, and 2,5-difluorobenzaldehyde have shown that the anti-conformer is typically lower in energy. acs.org The energy difference is attributed to steric hindrance and electrostatic repulsion between the electronegative oxygen atom and the ortho-substituted halogen atom in the higher-energy syn form. acs.org For 3,4-difluorobenzaldehyde (B20872), the observation of two distinct rotational isomers confirms the presence of both forms in experimental conditions. acs.org It is expected that for this compound, the anti-conformer, where the aldehyde's oxygen atom is directed away from the chlorine atom, would also be the more stable ground state.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental studies, providing detailed insights into the molecular properties of this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations on halogenated benzaldehydes. researchgate.netprensipjournals.com These calculations yield optimized molecular geometries, including bond lengths, bond angles, and dihedral angles for each conformer. researchgate.net The results allow for a detailed comparison between the calculated structures of the syn- and anti-conformers, revealing subtle differences arising from intramolecular interactions.

Table 1: Representative Calculated Geometrical Parameters for this compound (Anti-Conformer) using DFT/B3LYP (Note: This data is representative and based on typical values for similar structures.)

ParameterBondCalculated Value
Bond Lengths C-Cl1.74 Å
C=O1.21 Å
C-F (para)1.35 Å
C-F (meta)1.36 Å
Bond Angles C-C-Cl121.5°
C-C=O124.0°
O=C-H120.5°

Ab Initio and Coupled-Cluster Calculations for High-Accuracy Energetics

For highly accurate energy calculations, more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed. nih.govresearchgate.net Methods such as Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating the energetics of small to medium-sized molecules. researchgate.net These calculations are crucial for determining the precise energy difference between the syn- and anti-conformers and for calculating accurate heats of formation. acs.orgresearchgate.net For instance, in related difluorobenzaldehydes, high-level calculations have estimated the energy differences between conformers to be in the range of 10-13 kJ/mol. acs.org

Conformational Analysis and Energy Landscape Mapping

Computational methods are used to map the potential energy surface (PES) associated with the rotation of the aldehyde group. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle defining the aldehyde group's orientation is systematically varied. The energy is calculated at each step, resulting in a one-dimensional potential energy curve. This curve reveals the energy minima corresponding to the stable syn- and anti-conformers and the energy maxima that represent the transition states for interconversion. This analysis provides the rotational barrier height, which is the energy required for the molecule to convert from one conformer to the other.

Molecular Dynamics Simulations for Reactivity Predictions

Molecular Dynamics (MD) simulations can predict the behavior and reactivity of this compound over time. nih.gov By simulating the motion of the atoms under a given set of conditions (temperature, pressure, solvent), MD can explore the conformational space and identify reactive sites. nih.gov These simulations can help understand how the molecule interacts with other reagents or a biological target, such as an enzyme active site. nih.gov Reactivity descriptors, often derived from the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated to predict sites susceptible to nucleophilic or electrophilic attack. prensipjournals.com

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm structural assignments. researchgate.net

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. researchgate.netresearchgate.net This allows for the assignment of specific vibrational modes to the observed peaks in the experimental spectra of both the syn- and anti-conformers.

NMR Spectra: The gauge-independent atomic orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. prensipjournals.com Comparing the predicted chemical shifts for the syn- and anti-conformers with experimental NMR data can help determine the dominant conformer in solution.

Table 2: Representative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: This data is hypothetical and for illustrative purposes.)

Vibrational ModeExperimental FT-IRCalculated (DFT)Assignment
Carbonyl (C=O) Stretch17051710Aldehyde
C-Cl Stretch780785Aryl-Chloride
C-F Stretch12501255Aryl-Fluoride
Aromatic C-H Stretch30803085Benzene Ring

In Silico Screening and Leadlikeness Assessment (e.g., PAINS, Brenk Alerts)

In modern drug discovery and development, in silico screening has become an indispensable tool for the early evaluation of chemical compounds. osdd.net These computational methods allow for the prediction of a compound's physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. osdd.netnih.gov A crucial part of this initial assessment is determining the "leadlikeness" of a molecule—its suitability as a starting point for optimization into a viable drug candidate. This process often involves filtering compound libraries to remove molecules containing problematic structural motifs. Two of the most widely used filters are for Pan-Assay Interference Compounds (PAINS) and Brenk alerts. researchgate.net

The application of these computational tools is vital for triaging large sets of compounds, prioritizing those with favorable characteristics, and flagging those that may lead to costly failures in later stages of development. sygnaturediscovery.com For a molecule like this compound, these assessments provide a theoretical framework for its potential utility or liabilities in a medicinal chemistry context.

Pan-Assay Interference Compounds (PAINS) Alerts

PAINS are chemical compounds that tend to show activity in a wide variety of high-throughput screening (HTS) assays, leading to false-positive results. bris.ac.uk Their activity is often not due to a specific interaction with a biological target but rather a consequence of non-specific mechanisms, such as compound aggregation, reactivity, or interference with the assay technology itself (e.g., fluorescence). bris.ac.uknih.gov The identification of PAINS is critical because pursuing these compounds can lead to a significant waste of resources. acs.org

The concept of PAINS was formalized through the analysis of screening data, which identified specific substructural motifs that were frequently present in promiscuous compounds. nih.gov These motifs are now used as filters to flag potential PAINS. While these alerts are a valuable cautionary tool, it is also recognized that their application should not be absolute, as some legitimate drugs may contain substructures that trigger a PAINS alert. nih.govacs.org

The structure of this compound contains an aldehyde functional group attached to a substituted benzene ring. Certain substituted aldehydes and related structures can be flagged by PAINS filters. For instance, catechols and quinones are known PAINS motifs, and while this specific compound is neither, its aldehyde group can be susceptible to oxidation or other reactions that might interfere with certain assay formats. bris.ac.uk A detailed analysis using multiple PAINS filters would be necessary to definitively classify the compound, but the presence of the reactive aldehyde group warrants caution.

Table 1: Common PAINS Alert Categories and Potential Relevance

PAINS Filter Category Description Potential Relevance to this compound
Rhodanine-like Heterocyclic compounds known for non-specific binding and assay interference. Not directly present in the core structure.
Catechol Analogs Dihydroxybenzene structures that are easily oxidized and can be redox-active. Not directly present, but the substituted aromatic ring is a core feature.
Unsaturated Carbonyls α,β-unsaturated ketones and aldehydes that can act as Michael acceptors. The aldehyde group is a key feature, though not α,β-unsaturated in this specific molecule.

| Quinone-like | Redox-cycling compounds that can generate reactive oxygen species. | Not directly present. |

This table is for illustrative purposes. A definitive PAINS assessment requires computational screening against specific, curated filter sets.

Brenk Alerts

The Brenk filter is another crucial tool in early-stage drug discovery, designed to identify chemical fragments that are known to be problematic. researchgate.net Unlike PAINS, which focus on assay interference, Brenk alerts flag substructures associated with potential toxicity, poor metabolic stability, or undesirable physicochemical properties. researchgate.net These are often referred to as "structural alerts" or "toxicophores."

The goal of the Brenk filter is to eliminate compounds that, even if active and specific, are unlikely to become safe and effective drugs due to inherent liabilities. For example, a compound that is rapidly metabolized to a toxic byproduct would be flagged.

Analyzing this compound against the Brenk criteria reveals several points of interest:

Aldehyde Group: Aldehydes are often flagged in Brenk alerts. They can be metabolically oxidized to carboxylic acids, but they can also be reactive, potentially forming Schiff bases with proteins.

Halogenated Aromatic Ring: The presence of chlorine and fluorine atoms on the benzene ring can influence metabolic stability. While fluorination can sometimes block metabolic sites (a strategy used in drug design), certain halogenated patterns can lead to the formation of reactive metabolites.

A systematic in silico analysis would quantify the risk associated with these fragments.

Table 2: Selected Brenk Alerts and Structural Analysis

Brenk Alert Type Description of Problematic Fragment Presence in this compound
Aldehydes Potential for reactivity (e.g., Schiff base formation) and metabolic instability. Yes , the primary functional group.
Michael Acceptors Reactive groups that can covalently modify proteins. No , the aldehyde is not α,β-unsaturated.
Nitroaromatics Can be metabolically reduced to toxic hydroxylamines and nitroso compounds. No .

| Polychlorinated Aromatics | Can lead to metabolic liabilities and potential toxicity. | Contains one chlorine atom; risk is generally lower than with multiple chlorines. |

This table provides a general analysis. Formal Brenk screening uses a defined list of over 100 problematic fragments.

Green Chemistry Principles and Sustainable Synthesis of 2 Chloro 3,4 Difluorobenzaldehyde

Catalysis in Sustainable Synthetic Routes

Catalysis is a fundamental pillar of green chemistry, offering pathways to more selective, efficient, and environmentally friendly chemical transformations. The development of novel catalytic systems for the synthesis of 2-Chloro-3,4-difluorobenzaldehyde is a key area of research.

Organocatalysis and Biocatalysis for Enhanced Selectivity

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While specific applications in the synthesis of this compound are not yet reported, the potential is significant. For instance, organocatalytic α-fluorination of α-chloroaldehydes has been demonstrated to produce α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org This suggests that organocatalysis could be employed to introduce chirality into derivatives of this compound, a valuable feature for pharmaceutical applications.

Biocatalysis , the use of enzymes or whole-cell systems to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.gov The enzymatic synthesis of aromatic aldehydes is an active area of research. researchgate.net Engineered strains of Escherichia coli have been developed to accumulate a variety of aromatic aldehydes by deleting genes responsible for their reduction to alcohols. mdpi.com Furthermore, amine oxidases are being explored for the synthesis of aldehydes from primary amines. researchgate.net While the direct biocatalytic synthesis of this compound has not been described, the existing research on the biocatalytic production of other aromatic aldehydes provides a strong foundation for future work in this area. sigmaaldrich.commdpi.com The development of a specific enzyme or microbial system capable of the selective formylation of 1-chloro-2,3-difluorobenzene (B1304198) would represent a major breakthrough in the sustainable production of this compound.

Metal-Free Catalysis

The use of transition metals in catalysis, while often effective, can lead to product contamination and environmental concerns. Consequently, there is a growing interest in developing metal-free catalytic systems. For the synthesis of this compound, a metal-free approach could involve the formylation of a suitable precursor using a non-metallic catalyst. While specific research on this transformation is limited, related metal-free syntheses of other halogenated aromatic compounds have been reported. For example, a transition metal-free one-pot protocol for the synthesis of halobenzo[b]furans has been developed using simple and readily available starting materials. researchgate.net This suggests that with further research, a metal-free catalytic system for the synthesis of this compound could be realized.

Energy-Efficient Synthesis Technologies

Reducing energy consumption is a critical aspect of green and sustainable chemical manufacturing. The industrial production of fluorinated compounds can be particularly energy-intensive. researchgate.net The adoption of energy-efficient technologies can significantly lower the environmental footprint and production costs.

One promising technology is microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, increase yields, and in some cases, enable reactions to proceed under solvent-free conditions. researchgate.netresearchgate.netnih.govnih.gov The application of microwave technology has been shown to be effective in a variety of organic syntheses, including the preparation of heterocyclic compounds. nih.govnih.gov While a specific microwave-assisted synthesis for this compound has not been published, the successful application of this technology to other aromatic aldehyde syntheses suggests its potential to create a more energy-efficient route. researchgate.net

Another area of focus is the development of more efficient production processes for fluorinated monomers, which are the building blocks for many fluoropolymers. Research into chlorine-free processes for producing key monomers like tetrafluoroethylene (B6358150) (TFE) and hexafluoropropylene (HFP) in microreactors has shown potential for significant energy savings and reduced environmental impact compared to traditional methods. researchgate.net While not directly related to the synthesis of this compound, these advancements in the broader field of fluorine chemistry highlight the ongoing efforts to improve the energy efficiency of fluorochemical production.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov The core principle of MAOS lies in the direct heating of polar molecules and ions through dielectric polarization and ionic conduction, resulting in rapid and uniform heating of the reaction mixture. youtube.com This efficient energy transfer can lead to dramatic reductions in reaction times, often from hours to mere minutes, and substantial improvements in product yields. youtube.com

While specific research on the MAOS of this compound is not extensively documented in publicly available literature, the synthesis of structurally similar substituted benzaldehydes and other aromatic compounds has been successfully demonstrated using this technology. For instance, the Claisen-Schmidt condensation for synthesizing chalcones, which involves substituted benzaldehydes, has shown excellent yields and shorter reaction times under microwave irradiation. nih.gov Similarly, nucleophilic aromatic substitution reactions have been completed in minutes with near-quantitative yields using microwaves, compared to hours of conventional heating. youtube.com

Table 1: Potential Advantages of MAOS in this compound Synthesis (Hypothetical)

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time HoursMinutes
Energy Consumption HighLow to Moderate
Product Yield Moderate to HighPotentially Higher
Byproduct Formation Potential for increase with timePotentially Minimized

Ultrasound-Assisted Organic Synthesis (UAOS)

Ultrasound-Assisted Organic Synthesis (UAOS) utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. youtube.com This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.gov

Similar to MAOS, specific studies on the UAOS of this compound are scarce. However, the successful application of ultrasound in the synthesis of various substituted benzaldehyde (B42025) derivatives and other heterocyclic compounds highlights its potential. nih.govnih.gov Research has shown that ultrasound can significantly improve yields and reduce reaction times in various reactions involving aldehydes. nih.gov For instance, the synthesis of 1,5-benzodiazepine derivatives from substituted benzaldehydes has been achieved with excellent yields in shorter timeframes under ultrasonic irradiation compared to conventional methods. nih.gov

Table 2: Potential Advantages of UAOS in this compound Synthesis (Hypothetical)

ParameterConventional MethodUltrasound-Assisted Synthesis (UAOS)
Reaction Rate StandardAccelerated
Operating Temperature Often elevatedPotentially lower bulk temperature
Yield Moderate to HighPotentially Higher
Process Complexity StandardRelatively simple to implement

Waste Minimization and Byproduct Management Strategies

The synthesis of halogenated aromatic compounds like this compound traditionally involves multi-step processes that can generate significant waste streams. Implementing effective waste minimization and byproduct management strategies is crucial for enhancing the sustainability of its production.

A key strategy is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. This can be achieved through the careful selection of synthetic routes that minimize the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives.

Catalyst and solvent recycling is another critical aspect. A patent for the preparation of halogenated benzaldehydes describes a system that allows for the circulation of the catalyst and solvent, which significantly reduces waste and improves the utilization rate of raw materials. wipo.intgoogle.com The use of heterogeneous catalysts can simplify the separation and reuse process, further contributing to waste reduction.

Byproduct valorization involves identifying potential applications for the byproducts generated during the synthesis. For instance, in the oxidation of halogenated toluenes to produce halogenated benzaldehydes, the co-produced halogenated benzoic acids can be purified and sold as separate products. wipo.intgoogle.com

Industrial Synthesis and Process Optimization of 2 Chloro 3,4 Difluorobenzaldehyde

Scalable Synthetic Routes for Commercial Production

The commercial production of 2-chloro-3,4-difluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, relies on scalable and economically viable synthetic routes. A common industrial approach involves the direct chlorination of 1,2-difluorobenzene (B135520). This method is advantageous due to the availability of the starting material. In this process, chlorine gas is reacted with 1,2-difluorobenzene in the presence of a Lewis acid catalyst, such as iron, antimony, or aluminum compounds. google.com The reaction can be carried out with or without a solvent, though solvents like methylene (B1212753) chloride, chloroform, and carbon tetrachloride are sometimes employed. google.com The molar ratio of chlorine to 1,2-difluorobenzene is carefully controlled, typically ranging from 0.2 to 1.0, to optimize the yield of the desired product and minimize the formation of by-products like dichloro-3,4-difluorobenzenes. google.com

Another significant route starts from 3,4-difluorobenzaldehyde (B20872), which is then chlorinated. The synthesis of 3,4-difluorobenzaldehyde itself can be achieved through various methods. One such method is the formylation of 1,2-difluorobenzene. A patented process describes the reaction of ortho-difluorobenzene with dichloromethyl methyl ether in the presence of anhydrous aluminum chloride in a solvent like methylene chloride. This reaction proceeds with vigorous evolution of hydrogen chloride gas and results in the formation of 3,4-difluorobenzaldehyde.

Alternatively, 3,4-difluorobenzaldehyde can be prepared from 3,4-difluorobromobenzene via a Grignard exchange reaction. google.com In this process, a Grignard reagent, such as isopropylmagnesium chloride, is prepared and then reacted with 3,4-difluorobromobenzene. The resulting arylmagnesium species is then treated with N,N-dimethylformamide (DMF) to yield the desired aldehyde after workup. google.com This method is noted to avoid the formation of by-products that can occur when preparing the Grignard reagent directly from 3,4-difluorobromobenzene and magnesium metal. google.com

The table below summarizes key aspects of these scalable synthetic routes.

Starting MaterialKey ReagentsCatalystTypical SolventProduct
1,2-DifluorobenzeneChlorine gasIron, Antimony, or Aluminum compoundsMethylene chloride, Chloroform, or Carbon tetrachloride (optional)1-Chloro-2,3-difluorobenzene (B1304198) and This compound
1,2-DifluorobenzeneDichloromethyl methyl etherAnhydrous aluminum chlorideMethylene chloride3,4-Difluorobenzaldehyde
3,4-DifluorobromobenzeneIsopropylmagnesium chloride, N,N-Dimethylformamide-Tetrahydrofuran (B95107)3,4-Difluorobenzaldehyde

Process Intensification and Continuous Flow Chemistry

Process intensification and continuous flow chemistry are increasingly being adopted in the chemical industry to improve efficiency, safety, and scalability. These principles are applicable to the synthesis of this compound and its precursors. Continuous flow chemistry, in particular, offers significant advantages for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.org

For instance, the chlorination of 1,2-difluorobenzene could be performed in a continuous flow reactor. This would allow for better temperature control of the exothermic reaction, reducing the risk of runaway reactions and improving the selectivity towards the desired monochlorinated product. The use of flow reactors can also enhance mass transfer between the gas (chlorine) and liquid phases, leading to faster reaction rates and higher throughput.

Similarly, the Grignard exchange reaction for the synthesis of 3,4-difluorobenzaldehyde can benefit from a continuous flow setup. The rapid mixing and precise temperature control achievable in microreactors can help to manage the highly reactive Grignard reagents safely and efficiently. This can lead to improved yields and reduced formation of by-products. The subsequent formylation step with DMF can also be integrated into a continuous flow process.

The benefits of applying continuous flow chemistry to relevant synthetic steps are outlined in the following table.

Reaction StepTraditional Batch Process ChallengesAdvantages of Continuous Flow Chemistry
Chlorination of 1,2-DifluorobenzenePoor temperature control, risk of runaway reactions, potential for over-chlorination.Enhanced heat transfer, improved safety, precise control of stoichiometry, higher selectivity.
Grignard Reagent Formation and ReactionDifficulty in controlling initiation and temperature, potential for side reactions.Rapid mixing, superior temperature control, safer handling of reactive intermediates, improved reproducibility.
Formylation with DMFPotential for localized overheating, challenges in controlling the addition rate.Precise control over mixing and residence time, improved yield and purity.

Economic Feasibility and Cost-Benefit Analysis of Production Methods

The route starting from 3,4-difluorobromobenzene involves more steps, which can increase production costs. However, it may offer higher selectivity and yield, potentially reducing purification costs. A thorough cost-benefit analysis must consider factors such as raw material prices, reagent costs, energy consumption, waste disposal, and capital expenditure for equipment.

The implementation of continuous flow technology, while requiring an initial investment, can lead to long-term cost savings. These savings can arise from higher yields, reduced waste generation, lower energy consumption, and smaller plant footprint. The improved safety profile of continuous processes can also lead to lower insurance costs and a reduced risk of costly accidents.

A comparative analysis of the production methods is presented below.

Production MethodKey Economic DriversPotential for Cost Reduction
Direct Chlorination of 1,2-DifluorobenzeneCost of 1,2-difluorobenzene and chlorine, catalyst cost, separation and purification costs.Catalyst recycling, optimization of reaction conditions to improve selectivity.
Synthesis from 3,4-DifluorobromobenzeneCost of 3,4-difluorobromobenzene, Grignard reagent, and DMF, multi-step process costs.High-yield steps reducing downstream processing, potential for solvent recycling.
Continuous Flow SynthesisInitial capital investment for equipment.Increased yield and throughput, reduced energy and solvent consumption, lower labor costs, improved safety.

Quality Control and Purity Assurance in Large-Scale Synthesis

Ensuring the quality and purity of this compound in large-scale synthesis is critical for its use in downstream applications, particularly in the pharmaceutical industry. A robust quality control (QC) program is essential throughout the manufacturing process.

In-process controls are implemented at various stages of the synthesis to monitor reaction progress and the formation of impurities. Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for this purpose. For example, during the chlorination of 1,2-difluorobenzene, GC analysis can be used to determine the ratio of the desired product to unreacted starting material and chlorinated by-products. google.com

Once the synthesis is complete, the final product undergoes rigorous testing to ensure it meets the required specifications. The purity of this compound is typically determined by HPLC or GC. The identity of the compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). bldpharm.com Other quality attributes that may be tested include appearance, color, and moisture content.

The table below outlines the key quality control parameters and analytical methods used.

Quality ParameterAnalytical MethodPurpose
PurityHigh-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)To quantify the amount of this compound and detect impurities.
IdentityNuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) SpectroscopyTo confirm the chemical structure of the compound.
Residual SolventsGas Chromatography (GC) with HeadspaceTo ensure that levels of residual solvents from the synthesis are within acceptable limits.
Water ContentKarl Fischer TitrationTo determine the amount of water present in the final product.
Appearance/ColorVisual InspectionTo ensure the product meets the specified physical appearance.

By implementing these stringent quality control measures, manufacturers can consistently produce high-purity this compound that meets the demanding requirements of its end-users.

Research on Safety and Environmental Impact in the Context of 2 Chloro 3,4 Difluorobenzaldehyde

Laboratory Safety Protocols and Risk Assessment in Synthesis

General Safety Precautions:

Engineering Controls: Synthesis and handling should be conducted in a well-ventilated laboratory, preferably within a fume hood, to minimize inhalation exposure. fishersci.comfishersci.com Eyewash stations and safety showers must be readily accessible. fishersci.com

Personal Protective Equipment (PPE): Appropriate PPE is crucial and includes chemical-resistant gloves, safety goggles or a face shield to prevent eye contact, and a lab coat. fishersci.comechemi.com For operations with a higher risk of aerosol or vapor generation, respiratory protection may be necessary. echemi.com

Handling Procedures: Avoid direct contact with the skin and eyes. echemi.com Measures should be in place to prevent the generation of dust and aerosols. echemi.com Ignition sources should be avoided, as many organic compounds are flammable. fishersci.com

Risk Assessment for Synthesis:

Inferred Hazard Profile from Related Compounds:

The safety data for structurally similar compounds can be used to infer the potential hazards of 2-Chloro-3,4-difluorobenzaldehyde. The following table summarizes the GHS hazard statements for related benzaldehydes.

CompoundGHS Hazard Statements
2-Chloro-3,4-dihydroxybenzaldehyde H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. nih.gov
2-Chloro-4-fluorobenzaldehyde H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. fishersci.com
2-chlorobenzaldehyde H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction. fishersci.com
2,4-Difluorobenzaldehyde H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. fishersci.com

Based on this data, it is reasonable to anticipate that this compound is likely to be an irritant to the skin, eyes, and respiratory system.

Environmental Fate and Transport Studies

Specific studies on the environmental fate and transport of this compound are not extensively documented in the available literature. However, the behavior of this compound in the environment can be inferred from the general properties of halogenated aromatic compounds and related benzaldehydes.

Halogenated organic compounds can be persistent in the environment and may bioaccumulate. researchgate.net The environmental fate of these compounds is influenced by factors such as their water solubility, vapor pressure, and susceptibility to degradation processes. nih.gov

Key Considerations for Environmental Fate:

Persistence: Chlorinated aromatic hydrocarbons can be persistent in the environment. taylorandfrancis.com The carbon-halogen bond is generally strong, making these compounds resistant to rapid degradation.

Bioaccumulation: Some halogenated compounds have the potential to accumulate in living organisms. researchgate.net For example, 4-chlorobenzaldehyde (B46862) has a low bioconcentration factor (BCF) of 1.8, suggesting a low potential for bioaccumulation. sigmaaldrich.com

Mobility: The mobility of this compound in soil and water will depend on its solubility and adsorption characteristics. Halogenated benzaldehydes' solubility and volatility are key properties that influence their environmental transport. nih.gov

Degradation: Halogenated compounds can be degraded through biotic and abiotic processes, though this can be slow. researchgate.net Some microorganisms are capable of dehalogenating organic compounds. researchgate.net

A study on five halogenated benzaldehydes provided valuable data on their volatility, phase transitions, and solubility, which are crucial for modeling their environmental fate and transport. nih.gov While this compound was not among the studied compounds, this research highlights the importance of such physicochemical data.

Management and Disposal of Chemical Waste from Production

The management and disposal of chemical waste from the production of this compound must be conducted in accordance with local, national, and international regulations for hazardous waste. sigmaaldrich.com The primary goal is to prevent environmental contamination. rsc.org

Waste Characterization and Segregation:

Waste generated from the synthesis of this compound should be treated as hazardous. This includes leftover reactants, solvents, byproducts, and any contaminated materials. Waste streams should be segregated to avoid potentially dangerous reactions.

Disposal Methods:

Appropriate disposal methods for chlorinated aromatic waste are crucial to mitigate environmental risks. rsc.org Common disposal methods for such chemical waste include:

Incineration: High-temperature incineration in a licensed facility is a common method for the destruction of chlorinated organic compounds. This process must be carefully controlled to prevent the formation of highly toxic byproducts like dioxins.

Landfilling: Disposal in a designated hazardous waste landfill may be an option, but it is generally less preferred than destructive methods due to the potential for leaching and long-term environmental contamination. taylorandfrancis.com

Chemical Treatment: Various chemical treatment methods can be employed to neutralize or detoxify the waste before final disposal.

It is imperative to handle uncleaned containers with the same precautions as the product itself. sigmaaldrich.com

Toxicological Research for Safe Handling and Application

Direct toxicological research on this compound is limited. Therefore, its toxicological profile is largely inferred from studies on other substituted benzaldehydes and general principles of aldehyde toxicity. nih.govtandfonline.com Aldehydes are known to be reactive compounds that can pose health risks. nih.gov

Inferred Toxicological Profile:

Based on data from related compounds, this compound is likely to exhibit the following toxicological properties:

Irritation: As indicated by the GHS classifications of similar compounds, it is expected to be an irritant to the skin, eyes, and respiratory system. fishersci.comnih.gov

Acute Toxicity: The acute toxicity of substituted benzaldehydes has been studied, and they are generally found to be reactive chemicals. tandfonline.com

Carcinogenicity and Mutagenicity: Some benzaldehydes have been evaluated for their carcinogenic and mutagenic potential. For example, benzaldehyde (B42025) itself showed some evidence of carcinogenicity in mice but not in rats in one study. nih.gov It did not show mutagenic effects in bacterial assays but did induce chromosomal abnormalities in other tests. nih.gov The toxicological properties of aldehydes are highly dependent on their specific structure and reactivity. nih.gov

The table below presents acute toxicity data for benzaldehyde, providing a general reference point.

CompoundRoute of ExposureLD50 (mg/kg)Species
Benzaldehyde Oral800 - 2850Rat and Mouse
Benzaldehyde Intraperitoneal3265Rat

Source: nih.gov

The mechanisms of aldehyde toxicity are complex and are related to their ability to react with biological macromolecules. nih.gov The electrophilic nature of the aldehyde group is a key factor in its reactivity. nih.gov Further toxicological studies on this compound are necessary for a comprehensive understanding of its potential health effects and to establish safe exposure limits.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3,4-difluorobenzaldehyde, and how can reaction yields be maximized?

  • Methodological Answer : High yields (>95%) can be achieved via nucleophilic aromatic substitution or directed ortho-metalation. For example, halogen-directed lithiation followed by formylation using DMF as a carbonyl source is effective. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize side products like over-fluorinated derivatives. Purification via column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

Q. How should researchers approach the purification of this compound to ensure >95% purity?

  • Methodological Answer : Use a combination of recrystallization (solvent: ethanol/water) and column chromatography (stationary phase: silica gel; mobile phase: hexane/ethyl acetate 4:1). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Purity thresholds (>95%) are critical for reproducibility in downstream applications .

Q. What solvents are most suitable for dissolving this compound in experimental setups?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are ideal due to the compound’s aldehyde group and halogen substituents. For low-temperature reactions, dichloromethane or THF is preferred. Solubility tests should be conducted at varying temperatures (0–80°C) to optimize reaction kinetics .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic fumes upon decomposition. Store in airtight containers at 2–8°C. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do the electronic effects of chlorine and fluorine substituents influence regioselective functionalization of this compound?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the para position relative to chlorine. Computational modeling (DFT calculations) can predict reactive sites. Experimentally, monitor reaction outcomes via 19F^{19}\text{F}-NMR to confirm regiochemistry .

Q. How can contradictions in spectroscopic data (e.g., 1H^{1}\text{H}-NMR shifts) for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Use deuterated solvents (e.g., DMSO-d6_6) and internal standards (TMS). Cross-validate with high-resolution MS and IR spectroscopy. Compare data with structurally analogous compounds (e.g., 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde) .

Q. What experimental strategies ensure the stability of this compound under varying conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-light exposure. Store samples in amber vials under nitrogen. For long-term stability, lyophilization is recommended. Monitor degradation products via LC-MS .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Software like Gaussian or ORCA can simulate transition states for Suzuki-Miyaura or Ullmann couplings. Validate predictions with kinetic studies using in situ IR spectroscopy .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.